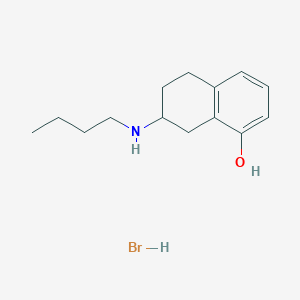
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a butylamino group attached to a tetrahydronaphthalenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. One common method starts with the preparation of the naphthalenol backbone, followed by the introduction of the butylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of hydrobromic acid in the final step helps to form the hydrobromide salt, which is often the preferred form for various applications due to its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenol backbone.
Substitution: The butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated analogs of the original compound.
Aplicaciones Científicas De Investigación
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The butylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalenol backbone may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalenol derivatives and butylamino-substituted molecules. Examples include:
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- N-Butyl-1-naphthylamine
Uniqueness
What sets 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide apart is its unique combination of the butylamino group and the tetrahydronaphthalenol backbone. This combination provides distinct chemical properties and potential for diverse applications that are not observed in similar compounds.
Propiedades
Número CAS |
81185-34-4 |
|---|---|
Fórmula molecular |
C14H22BrNO |
Peso molecular |
300.23 g/mol |
Nombre IUPAC |
7-(butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-2-3-9-15-12-8-7-11-5-4-6-14(16)13(11)10-12;/h4-6,12,15-16H,2-3,7-10H2,1H3;1H |
Clave InChI |
MQOYZGGTSOPRQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


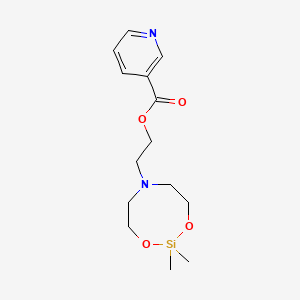
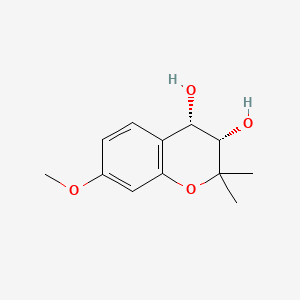
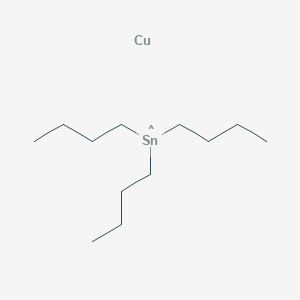
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
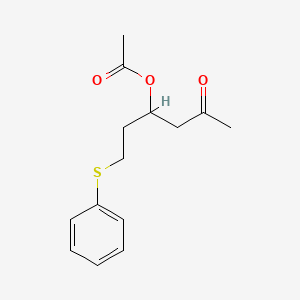
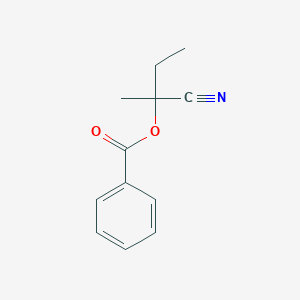
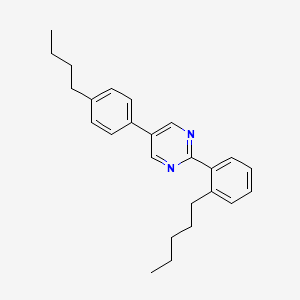
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
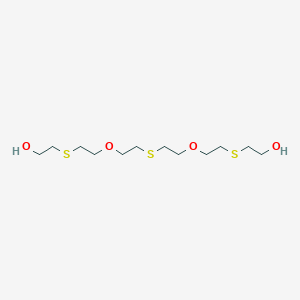
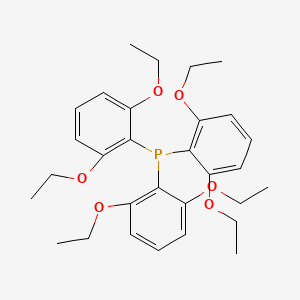
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)

